![molecular formula C18H23N3O2 B13690917 (R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irdabisant, also known as CEP-26401, is a novel and potent histamine H3 receptor antagonist/inverse agonist. It has been shown to possess cognition-enhancing and wake-promoting activities. The compound has demonstrated high affinity for histamine H3 receptors in both rat and human systems, making it a promising candidate for therapeutic applications in cognitive and attentional disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Irdabisant involves multiple steps, starting with the preparation of the core pyridazinone structure. The key intermediate, 6-{4-[3-(®-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one, is synthesized through a series of reactions including nucleophilic substitution and cyclization. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Irdabisant follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Irdabisant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of Irdabisant.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Irdabisant, which can be further studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Irdabisant has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions.
Biology: Employed in research to understand the role of histamine H3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in cognitive and attentional disorders, schizophrenia, and as an adjunctive therapy to approved antipsychotics.
Industry: Utilized in the development of new drugs targeting histamine H3 receptors.
Mecanismo De Acción
Irdabisant exerts its effects by antagonizing and inversely agonizing the histamine H3 receptor. This leads to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine in the brain. The compound’s high affinity for the histamine H3 receptor allows it to effectively modulate cognitive and wake-promoting pathways .
Comparación Con Compuestos Similares
Similar Compounds
ABT-239: Another potent histamine H3 receptor antagonist with similar cognitive-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A well-known histamine H3 receptor antagonist used in research.
Uniqueness of Irdabisant
Irdabisant stands out due to its high affinity and selectivity for the histamine H3 receptor, as well as its potent cognition-enhancing and wake-promoting activities. Its unique chemical structure and pharmacological profile make it a valuable compound for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C18H23N3O2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N3O2/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17/h5-10,14H,2-4,11-13H2,1H3,(H,20,22) |
Clave InChI |
XUKROCVZGZNGSI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


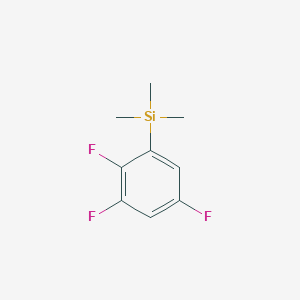
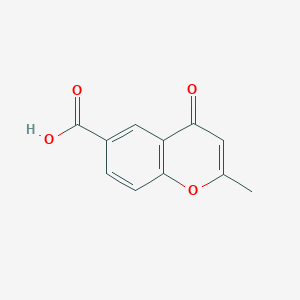

![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
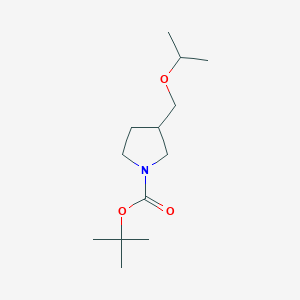
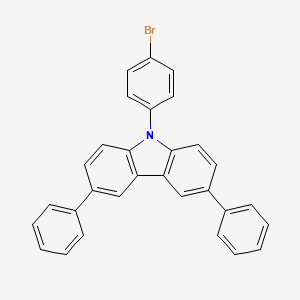

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
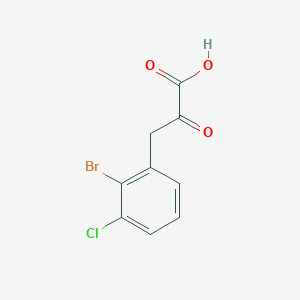

![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)
